molecular formula C14H20Cl3NO B1397471 3-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220036-73-6

3-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1397471
CAS No.: 1220036-73-6
M. Wt: 324.7 g/mol
InChI Key: ZUSWPCWXQOKQPB-UHFFFAOYSA-N
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Description

3-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C14H20Cl2NO. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring substituted with a 2-(2,4-dichlorobenzyl)oxyethyl group.

Preparation Methods

The synthesis of 3-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-(piperidin-1-yl)ethanol under basic conditions to form the intermediate compound. This intermediate is then treated with hydrochloric acid to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,4-dichlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

3-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride can be compared with other similar compounds, such as:

    2-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride: This compound has a similar structure but differs in the position of the substituent on the piperidine ring.

    4-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride: Another structural isomer with the substituent at a different position on the piperidine ring.

    3-{2-[(2,4-Dichlorobenzyl)oxy]propyl}piperidine hydrochloride: This compound has a longer alkyl chain connecting the piperidine ring to the dichlorobenzyl group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-[2-[(2,4-dichlorophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO.ClH/c15-13-4-3-12(14(16)8-13)10-18-7-5-11-2-1-6-17-9-11;/h3-4,8,11,17H,1-2,5-7,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSWPCWXQOKQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOCC2=C(C=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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